molecular formula C19H14N4 B146586 N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide CAS No. 132236-03-4

N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide

Cat. No. B146586
M. Wt: 298.3 g/mol
InChI Key: JMEYMBAUUVMVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide, also known as Phen-DC3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism Of Action

The mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide is not fully understood. However, it is known to bind selectively to zinc ions, forming a stable complex. This complex can then interact with various enzymes and proteins, altering their activity and function. It has been suggested that the anti-cancer properties of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide may be due to its ability to disrupt zinc-dependent processes in cancer cells.

Biochemical And Physiological Effects

N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide in lab experiments is its high selectivity for zinc ions. This makes it a valuable tool for studying zinc homeostasis in cells and tissues. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to detect and measure the concentration of other metal ions in biological samples. Another area of research is the development of new therapeutic agents based on this compound. These agents could be used to treat various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to understand the mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide involves the reaction of 2,9-dimethyl-1,10-phenanthroline with benzene-1,2-dicarboxylic acid and ammonium chloride. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of biochemistry, where it is used as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It has been shown to be highly selective for zinc ions, making it a valuable tool for studying zinc homeostasis in cells and tissues.
In pharmacology, N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases.

properties

CAS RN

132236-03-4

Product Name

N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide

InChI

InChI=1S/C19H14N4/c20-19(15-5-2-1-3-6-15)23-16-11-10-14-9-8-13-7-4-12-21-17(13)18(14)22-16/h1-12H,(H2,20,22,23)

InChI Key

JMEYMBAUUVMVOU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)/N

SMILES

C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N

Origin of Product

United States

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